1-Cbz-3-Hydroxyazetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Medicinal and Materials Science
Four-membered nitrogen heterocycles, particularly azetidines, are crucial structural motifs in modern chemistry. numberanalytics.comresearchgate.net Their significance stems from their unique combination of molecular rigidity, chemical stability, and diverse biological activity. nih.govenamine.net The inherent ring strain of approximately 25.4 kcal/mol dictates their reactivity, making them more stable and easier to handle than the highly strained three-membered aziridines, yet more reactive than five-membered pyrrolidines. rsc.orgrsc.org
In medicinal chemistry, the azetidine (B1206935) scaffold is considered a "privileged" motif, appearing in numerous bioactive molecules, natural products, and FDA-approved drugs. rsc.orgmsesupplies.com Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov The rigid structure of the azetidine ring can lead to improved binding affinity with biological targets and can enhance pharmacokinetic properties. nih.gov In materials science, nitrogen heterocycles are used as building blocks for functional materials like polymers and dyes and as ligands in catalysis. msesupplies.comnumberanalytics.com
Historical Development and Evolution of Azetidine Synthesis Methodologies
The synthesis of azetidines has historically been challenging due to the energetic barrier associated with forming a strained four-membered ring. researchgate.netbham.ac.uk Early methods often involved the intramolecular cyclization of γ-amino alcohols or related precursors. wikipedia.org One of the most common traditional approaches is the reduction of β-lactams (azetidin-2-ones). wikipedia.orgrsc.org
Over the past few decades, significant advancements have led to more efficient and versatile synthetic routes. rsc.orgnih.gov Modern methodologies include:
[2+2] Cycloaddition Reactions: Photochemical reactions, such as the aza Paternò–Büchi reaction between imines and alkenes, have become a key strategy. rsc.orgmagtech.com.cn
Ring Contraction and Expansion: Methods involving the ring contraction of five-membered heterocycles (like pyrrolidines) or the ring expansion of three-membered ones (like aziridines) have been developed. magtech.com.cnnih.gov
Palladium-Catalyzed C-H Amination: Intramolecular C(sp3)-H amination catalyzed by palladium has emerged as a powerful tool for creating functionalized azetidines. rsc.org
Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes allows for the construction of densely functionalized azetidines. rsc.org
These evolving strategies have expanded the accessibility and structural diversity of azetidine derivatives available for research and development. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSNDGCJMGHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435306 | |
| Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128117-22-6 | |
| Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 3-hydroxyazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Benzyl 3 Hydroxyazetidine 1 Carboxylate and Diverse Azetidine Architectures
Foundational Synthetic Strategies for the Azetidine (B1206935) Core
The construction of the strained four-membered azetidine ring requires specialized synthetic approaches. Over the years, chemists have developed a range of methodologies to access this valuable heterocyclic core.
Stereoselective Approaches to Azetidine Ring Construction
The demand for enantiomerically pure azetidine derivatives has driven the development of stereoselective synthetic methods. One notable strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of ring-forming reactions. For instance, chiral tert-butanesulfinamide can be employed to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. Another powerful approach is the asymmetric hydrogenation of unsaturated precursors, such as azetinyl-carboxylic acids, using chiral metal catalysts to produce enantioenriched azetidine carboxylic acid derivatives. Furthermore, the stereoselective rearrangement of chiral oxirane derivatives, promoted by superbases, provides a pathway to chiral azetidine derivatives.
Intramolecular Cyclization and Rearrangement Reactions in Azetidine Formation
Intramolecular cyclization is a cornerstone of azetidine synthesis. A common and effective method involves the 4-exo-tet cyclization of a linear precursor, where a nitrogen nucleophile attacks an electrophilic carbon center to form the four-membered ring. This can be achieved through the intramolecular SN2 reaction of γ-amino halides or sulfonates.
More advanced intramolecular strategies include palladium(II)-catalyzed γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines through a C-H activation and subsequent ring closure. Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.
Rearrangement reactions also offer unique pathways to the azetidine core. For example, a copper(I)-catalyzed tandem beilstein-journals.orgscintica.com-rearrangement and 4π-electrocyclization of O-propargylic oximes can lead to the formation of azetidine nitrones. Additionally, a [3+1] ring expansion of methylene (B1212753) aziridines with a rhodium-bound carbene provides a highly stereoselective route to substituted methylene azetidines.
Intermolecular Cycloaddition Reactions for Azetidine Synthesis
Intermolecular cycloaddition reactions provide a convergent and efficient means to construct the azetidine ring. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. google.comresearchgate.netbtcpharmtech.com Recent advancements have enabled this reaction to be mediated by visible light through triplet energy transfer, making the process milder and more broadly applicable. google.comresearchgate.netbtcpharmtech.com
The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic and highly versatile method for preparing β-lactams (azetidin-2-ones), which can subsequently be reduced to the corresponding azetidines. Other cycloaddition strategies include the [3+1] cycloaddition between azomethine ylides and isocyanides, and various [3+2] and [4+2] cycloadditions involving azetine intermediates to build more complex fused heterocyclic systems.
Strain-Release Strategies in Azetidine Ring System Synthesis
The inherent ring strain of azetidines can be harnessed in synthetic strategies. Strain-release functionalization of highly strained precursors like 1-azabicyclobutanes offers a powerful method for generating substituted azetidines. The addition of nucleophiles to in situ generated azabicyclobutanes leads to the selective formation of 3-substituted azetidine intermediates. This approach has been utilized in photocatalytic radical strategies to access densely functionalized azetidines.
Specific Methodologies for the Preparation of Benzyl (B1604629) 3-hydroxyazetidine-1-carboxylate and its Analogues
Benzyl 3-hydroxyazetidine-1-carboxylate is a key intermediate due to the presence of a versatile hydroxyl group for further functionalization and the readily cleavable N-benzyloxycarbonyl (Cbz) protecting group.
Synthesis from 3-Hydroxyazetidine Precursors
The most direct route to Benzyl 3-hydroxyazetidine-1-carboxylate involves the N-protection of 3-hydroxyazetidine or its salts, such as 3-hydroxyazetidine hydrochloride. The synthesis of the 3-hydroxyazetidine precursor itself is often achieved through the cyclization of epichlorohydrin (B41342) with a suitable amine, such as benzylamine (B48309) or tert-butylamine, followed by deprotection.
The N-benzoxycarbonylation is typically carried out using benzyl chloroformate (Cbz-Cl) in the presence of a base. The choice of base and solvent system is crucial for achieving high yields. Common conditions involve the use of sodium bicarbonate in a biphasic solvent system like THF/water or an organic base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at low temperatures.
Table 1: Representative Conditions for N-Benzoxycarbonylation of 3-Hydroxyazetidine
| Starting Material | Reagents | Base | Solvent | Temperature | Yield |
| 3-Hydroxyazetidine | Benzyl Chloroformate | Sodium Bicarbonate | THF/Water | 0 °C to rt | High |
| 3-Hydroxyazetidine HCl | Benzyl Chloroformate | Triethylamine | Dichloromethane | -20 °C to rt | Good |
The synthesis of analogues of Benzyl 3-hydroxyazetidine-1-carboxylate can be achieved by starting with substituted 3-hydroxyazetidine precursors or by modifying the parent compound. For example, O-alkylation of the hydroxyl group in tert-butyl 3-hydroxyazetidine-1-carboxylate with various benzyl bromides, followed by deprotection of the Boc group, provides access to a range of 3-O-benzylated azetidines. These can then be further functionalized.
Introduction and Manipulation of the Benzyl Carbamate (B1207046) Protecting Group in Azetidine Synthesis
The benzyl carbamate, commonly known as the Cbz or Z group, is a crucial amine protecting group in the synthesis of complex molecules, including functionalized azetidines. total-synthesis.com Its introduction and removal are well-established procedures in organic synthesis. The protection of the azetidine nitrogen is typically accomplished by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often employing the Schotten-Baumann method with a carbonate base or using an organic base. total-synthesis.comrsc.org This reaction involves the nucleophilic attack of the amine on the highly reactive chloroformate, displacing chloride and forming the stable carbamate linkage. total-synthesis.com
A key advantage of the Cbz group is its stability across a wide range of reaction conditions, including exposure to both acids and bases, making it orthogonal to many other common protecting groups like Boc and Fmoc. total-synthesis.com This stability is vital for multi-step syntheses where various reagents are employed.
The removal, or deprotection, of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis. total-synthesis.com This process typically involves reacting the Cbz-protected azetidine with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). total-synthesis.comrsc.org The reaction is clean, often proceeding rapidly to release the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com While hydrogenolysis is the preferred method, the Cbz group can also be cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or with other transition metal catalysts. total-synthesis.comgoogle.com
Stereocontrolled Functionalization at the 3-Position of the Azetidine Ring
Achieving stereocontrol at the C3 position of the azetidine ring is paramount for synthesizing specific stereoisomers of bioactive molecules, including the parent compound, Benzyl 3-hydroxyazetidine-1-carboxylate. Various advanced strategies have been developed to introduce substituents at this position with high levels of diastereoselectivity and enantioselectivity.
One powerful approach involves the reduction of a pre-existing functional group at the C3 position. For instance, the reduction of a C3-azido functionality can be achieved using 10% Pd/C in methanol (B129727) to yield the corresponding amine, which can then be further manipulated. rsc.org Similarly, the diastereoselective synthesis of 2,3-disubstituted azetidines has been accomplished through the sodium borohydride-promoted reduction of C3-functionalized azetidin-2-ones. rsc.org
Another key strategy is the α-lithiation of N-protected azetidines, followed by trapping with an electrophile. uni-muenchen.de This method allows for the direct formation of a carbon-carbon or carbon-heteroatom bond at the C3 position. The stereochemical outcome of this sequence can often be controlled by the nature of the N-protecting group, the solvent, and the specific electrophile used.
Furthermore, directing-group strategies have been employed to achieve cis-selective functionalization at the C3 position through C–H activation. acs.org In these methods, a group pre-installed at the C2 position directs a metal catalyst to activate a specific C-H bond at the C3 position, leading to a highly controlled functionalization. acs.org Organocatalysis also provides a route to stereocontrolled functionalization; for example, thiourea (B124793) and squaramide catalysts have been used for the asymmetric synthesis of α-azetidinyl alkyl halides, creating tetrasubstituted chiral centers. nih.gov
Modern Catalytic Approaches and Mechanistic Studies in Azetidine Synthesis
Metal-Catalyzed Transformations for Azetidine Derivative Formation
Transition metal catalysis has become an indispensable tool for the synthesis of azetidine rings and their derivatives, offering high efficiency and selectivity. rsc.org These methods often proceed through novel mechanisms that allow for the construction of the strained four-membered ring under relatively mild conditions.
Palladium catalysis is widely used in this field. A notable example is the Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination, which forges the azetidine ring through the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org Palladium catalysts have also been successfully applied in the asymmetric allylation of azalactones, which serves as a key step in the enantioselective formation of complex azetidines. rsc.org
Gold catalysis offers unique reactivity for azetidine synthesis. A flexible synthesis of chiral azetidin-3-ones, direct precursors to 3-hydroxyazetidines, has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The mechanism is believed to involve the formation of a reactive α-oxogold carbene intermediate, which then undergoes an intramolecular N-H insertion. nih.gov
Lanthanide catalysts have also emerged as effective promoters for azetidine synthesis. For example, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.gov This reaction demonstrates excellent functional group tolerance. nih.gov Additionally, copper(I) iodide has been used to catalyze intramolecular cross-coupling reactions for the synthesis of azetidine-fused heterocyclic systems. nih.gov
Table 1: Examples of Metal-Catalyzed Transformations in Azetidine Synthesis
| Catalyst/Metal | Transformation Type | Substrate Example | Product Type | Ref |
| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | N-Protected γ-aminoalkane | Functionalized Azetidine | rsc.org |
| Palladium(0) | Asymmetric Allylic Amination | Acetylated Azalactone Derivative | Chiral Azetidine | rsc.org |
| Gold(I) | Oxidative Cyclization / N-H Insertion | N-Propargylsulfonamide | Azetidin-3-one | nih.gov |
| Lanthanum(III) | Intramolecular Aminolysis of Epoxide | cis-3,4-Epoxy Amine | 3-Hydroxyazetidine Derivative | nih.gov |
| Tantalum(V) | Hydroaminoalkylation/Cyclization | Alkene and Amine | Substituted Azetidine | rsc.org |
| Copper(I) | Intramolecular Cross-Coupling | Amide Derivative | Azetidine-fused Benzodiazepinone | nih.gov |
Organocatalytic and Biocatalytic Approaches to Chiral Azetidines
In addition to metal-based systems, organocatalytic and biocatalytic methods represent modern frontiers in the asymmetric synthesis of chiral azetidines, offering environmentally benign and highly enantioselective alternatives.
Organocatalysis utilizes small, chiral organic molecules to catalyze reactions. L-proline, a simple amino acid, has been effectively used to catalyze the condensation reaction between substituted aldehydes and anilines, a key step in an organocatalytic route to optically pure 1,2,3-trisubstituted azetidines. rsc.org More complex organocatalysts, such as chiral thioureas and squaramides, have enabled the highly enantioselective synthesis of α-azetidinyl alkyl fluorides and chlorides. nih.gov These catalysts operate through hydrogen bonding interactions to control the facial selectivity of the reaction.
Biocatalysis harnesses the power of enzymes to perform complex chemical transformations with exquisite stereocontrol. A groundbreaking development is the use of an engineered cytochrome P450 enzyme as a "carbene transferase" to catalyze the one-carbon ring expansion of aziridines into azetidines. researchgate.netchemrxiv.orgacs.org This biocatalyst overrides the natural reactivity of the aziridinium (B1262131) ylide intermediate, promoting a nih.govnih.gov-Stevens rearrangement with nearly perfect stereocontrol (99:1 er) to produce enantioenriched azetidines. acs.orgchemrxiv.org In another approach, whole-cell biocatalysts, such as Rhodococcus erythropolis, have been employed for the efficient, enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles into the corresponding chiral carboxylic acids and amides with excellent yields and enantiomeric excess values often exceeding 99.5%. nih.gov
Table 2: Modern Organocatalytic and Biocatalytic Azetidine Syntheses
| Catalyst Type | Specific Catalyst/Enzyme | Reaction Type | Key Feature | Ref |
| Organocatalyst | L-Proline | Condensation Reaction | Synthesis of optically pure trisubstituted azetidines | rsc.org |
| Organocatalyst | Chiral Thiourea/Squaramide | Halogenation | Asymmetric synthesis of α-azetidinyl alkyl halides | nih.gov |
| Biocatalyst | Engineered Cytochrome P450 (P411-AzetS) | nih.govnih.gov-Stevens Rearrangement | Enantioselective one-carbon ring expansion of aziridines | researchgate.netchemrxiv.orgchemrxiv.org |
| Biocatalyst | Rhodococcus erythropolis (Whole Cells) | Enantioselective Hydrolysis | Kinetic resolution of racemic azetidine-2-carbonitriles | nih.gov |
Advanced Applications of Benzyl 3 Hydroxyazetidine 1 Carboxylate in Contemporary Chemical Research
Strategic Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality and structural rigidity of the azetidine (B1206935) ring make Benzyl (B1604629) 3-hydroxyazetidine-1-carboxylate and its derivatives valuable chiral building blocks in asymmetric synthesis. This compound serves as a foundational scaffold for creating molecules with high enantiomeric purity, a critical requirement for modern therapeutics and catalysts.
The primary application of Benzyl 3-hydroxyazetidine-1-carboxylate in this context is as a precursor for more complex, enantiomerically pure molecules. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups with stereochemical control. This is particularly evident in the synthesis of pharmaceutical agents where specific stereoisomers are required for biological activity.
For instance, the core structure of 3-hydroxyazetidine, protected with groups like tert-butyloxycarbonyl (Boc), is a key starting material in the synthesis of Janus kinase (JAK) inhibitors. google.com The synthesis of intermediates for Baricitinib, a selective inhibitor of JAK1 and JAK2, also relies on an azetidine-based scaffold. nih.gov In these syntheses, the azetidine ring is not merely a linker but a crucial component that helps define the spatial arrangement of the pharmacophore, ensuring precise interaction with the biological target. Azetidine carboxylic acids, derived from such precursors, are also utilized as constrained analogues of natural amino acids like L-proline in the synthesis of specialized peptides. nih.gov
While extensively used as a building block to be incorporated into a final product, the application of Benzyl 3-hydroxyazetidine-1-carboxylate in the direct synthesis of chiral catalysts or auxiliaries is less documented in prominent literature. Its principal role remains as a chiral scaffold that becomes part of the target molecule's core structure. guidechem.comcymitquimica.comnbinno.com The development of new proline-derived organocatalysts for asymmetric reactions highlights the value of chiral cyclic amines, suggesting a potential but not yet broadly realized application for azetidine-based structures in catalysis. nih.gov
Contributions to Medicinal Chemistry and Drug Discovery Research
The azetidine moiety is a desirable feature in modern drug candidates due to its ability to improve physicochemical properties such as solubility and metabolic stability while providing a novel three-dimensional structure. Benzyl 3-hydroxyazetidine-1-carboxylate serves as a key intermediate for incorporating this valuable scaffold into a wide range of biologically active molecules. guidechem.comcymitquimica.com
Benzyl 3-hydroxyazetidine-1-carboxylate is widely recognized as a vital intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.com Its utility spans the creation of diverse therapeutic agents by enabling the construction of intricate molecular frameworks. guidechem.comnbinno.com The compound's predictable reactivity makes it an efficient precursor for drug development, allowing researchers to explore novel chemical entities for various biological targets. cymitquimica.comnbinno.com
The versatility of the 3-hydroxyazetidine scaffold is demonstrated in its incorporation into specific classes of enzyme inhibitors that are significant in drug discovery.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating neurodegenerative disorders and pain. ethz.chscintica.com Research has shown that the 3-hydroxyazetidine core is a crucial component in a novel class of reversible MAGL inhibitors. In a representative synthesis, a protected version of 3-hydroxyazetidine is functionalized and ultimately coupled to form the final inhibitor. ethz.chscintica.com
The table below outlines a typical synthetic sequence starting from a protected 3-hydroxyazetidine to generate a key intermediate for MAGL inhibitors. ethz.chscintica.com
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Potassium tert-butoxide, Substituted benzyl bromide | tert-Butyl 3-(benzyloxy)azetidine-1-carboxylate derivative | O-alkylation of the hydroxyl group. ethz.chscintica.com |
| 2 | tert-Butyl 3-(benzyloxy)azetidine-1-carboxylate derivative | Trifluoroacetic acid (TFA) | 3-(Benzyloxy)azetidine derivative (TFA salt) | Removal of the Boc protecting group. ethz.chscintica.com |
| 3 | 3-(Benzyloxy)azetidine derivative (TFA salt) | Activated carboxylate | Final MAGL Inhibitor | Formation of the final urea (B33335) compound. ethz.chscintica.com |
JAK1/JAK2 Inhibitors: Janus kinases (JAKs) are critical targets for treating autoimmune diseases like rheumatoid arthritis. nih.gov Baricitinib is an approved JAK1/JAK2 inhibitor that features an azetidine moiety in its structure. nih.gov The synthesis of key intermediates for Baricitinib and other related JAK inhibitors often employs a protected 3-hydroxyazetidine derivative, which is subsequently converted into the required functionalized azetidine ring system. google.comnih.gov
A generalized synthetic approach for a JAK inhibitor intermediate is shown below. google.com
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, KBr, NaOCl | tert-Butyl 3-oxoazetidine-1-carboxylate | Oxidation of the alcohol to a ketone. google.com |
| 2 | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl cyanomethylphosphonate, NaH | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Horner-Wadsworth-Emmons reaction to introduce the acetonitrile (B52724) group. google.comnih.gov |
The unique conformational constraints of the azetidine ring are leveraged to create mimics of biological molecules.
Peptidomimetics: Azetidine-based amino acids are considered conformationally constrained analogues of natural amino acids such as proline and β-proline. nih.gov Incorporating these structures into peptides can enforce specific secondary structures, like β-turns, which are crucial for biological recognition processes. This strategy is used to design peptidomimetics with enhanced stability against enzymatic degradation and improved binding affinity to target proteins. nih.gov
Nucleic Acid Analogues: In the field of medicinal chemistry, a common strategy is to replace the natural sugar ring (ribose or deoxyribose) in nucleosides with other chemical scaffolds to create nucleic acid analogues. beilstein-journals.org These analogues can interfere with viral replication by acting as chain terminators for DNA or RNA synthesis. beilstein-journals.org The compact and rigid structure of the azetidine ring makes it a suitable candidate for a sugar substitute, offering a pathway to novel antiviral and anticancer agents, although this specific application is an area of emerging research rather than established practice.
Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives in Drug Development
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For azetidine derivatives, including scaffolds related to Benzyl 3-hydroxyazetidine-1-carboxylate, SAR studies are instrumental in optimizing potency, selectivity, and pharmacokinetic properties. The rigid, three-dimensional nature of the azetidine ring makes it a valuable component in drug design, allowing for precise positioning of substituents to interact with biological targets. lifechemicals.com
The core principle of SAR is to systematically modify a lead compound's structure and assess the impact of these changes on its biological effect. In the context of azetidine derivatives, modifications typically involve several key positions:
Substituents on the Azetidine Ring: The nature, size, and stereochemistry of groups attached to the carbon atoms of the azetidine ring can dramatically alter activity. For instance, the hydroxyl group at the 3-position, as seen in the subject compound, offers a crucial point for hydrogen bonding with a target receptor.
The Nitrogen Substituent: The group attached to the azetidine nitrogen is pivotal for modulating the compound's properties. In Benzyl 3-hydroxyazetidine-1-carboxylate, the benzyl carboxylate group acts as a protecting group but in other therapeutic candidates, this position is varied to influence target affinity, selectivity, and metabolic stability.
Stereochemistry: The chiral centers within the azetidine ring and its substituents can lead to significant differences in biological activity between stereoisomers.
A pertinent example of SAR in azetidine-containing compounds can be found in the development of inhibitors for the GABA transporter GAT-1. A study exploring conformationally constrained GABA analogs based on the azetidine scaffold revealed key structural requirements for potent inhibition. nih.gov The research demonstrated that lipophilic N-substituents, such as a 4,4-diphenylbutenyl moiety, on an azetidin-2-ylacetic acid core, resulted in high potency at the GAT-1 transporter. nih.gov This highlights the importance of the N-substituent in driving target engagement.
The following interactive table summarizes SAR findings for a series of azetidine-containing dipeptides developed as inhibitors of Human Cytomegalovirus (HCMV). nih.govnih.gov This data illustrates how systematic modifications to the N-terminus, C-terminus, and side-chain of an azetidine-based peptide scaffold impact antiviral activity.
| Compound ID | N-Terminus Modification | C-Terminus Side-Chain | C-Terminus Amide | Antiviral Activity (EC50 in µM) |
| 1 | Z-Phe | Ala | NH2 | 11 ± 1 |
| 4a | Z-Phe | Ala | NHtBu | 12 ± 2 |
| 4b | Z-Phe | Val | NHtBu | 20 ± 3 |
| 4c | Z-Phe | Leu | NHtBu | 13 ± 2 |
| 4d | Z-Phe | tBu-Gly | NHtBu | 16 ± 2 |
| 4e | Z-Phe | Phe | NHtBu | > 100 |
| 5a | Ac-Phe | Ala | NHtBu | > 100 |
| 5b | Boc-Phe | Ala | NHtBu | > 100 |
Data sourced from Bioorganic & Medicinal Chemistry, 2011. nih.gov
The data clearly indicates that a benzyloxycarbonyl (Z) group at the N-terminus is crucial for activity, as replacing it with acetyl (Ac) or Boc groups leads to a complete loss of potency. nih.gov Furthermore, an aromatic side-chain at the C-terminus (as in compound 4e) is detrimental to the antiviral effect. nih.gov These findings underscore the precise structural and electronic requirements for effective interaction with the biological target and exemplify the detailed insights that can be gained from systematic SAR studies of azetidine derivatives.
Potential Applications in Materials Science and Polymer Chemistry
While the primary focus of research on Benzyl 3-hydroxyazetidine-1-carboxylate has been in medicinal chemistry, its structure also presents intriguing possibilities in materials science and polymer chemistry. The strained four-membered azetidine ring is susceptible to ring-opening polymerization (ROP), a process that can yield polyamines with unique architectures and functionalities. rsc.orgresearchgate.net
The polymerization of azetidines can proceed through different mechanisms, most notably cationic ring-opening polymerization (CROP). nsf.gov In CROP, an initiator, typically an acid, protonates the nitrogen atom of the azetidine ring, forming a reactive azetidinium ion. This strained cation is then susceptible to nucleophilic attack by another monomer molecule, propagating a polymer chain. The result is often a hyperbranched poly(propylenimine) (PPI), a polymer with a high density of primary, secondary, and tertiary amine groups. researchgate.net
Benzyl 3-hydroxyazetidine-1-carboxylate could serve as a functional monomer in such polymerization reactions. Its key structural features would influence the polymerization process and the properties of the resulting polymer:
The Azetidine Ring: This is the polymerizable unit, which, upon ring-opening, would form the repeating propyleneimine backbone of the polymer.
The 3-Hydroxy Group: This functional group would be preserved as a pendant hydroxyl group along the polymer backbone. These hydroxyl groups would significantly increase the polarity of the resulting polymer and provide reactive sites for post-polymerization modification. For instance, they could be used for cross-linking, grafting other polymer chains, or attaching specific functional molecules, leading to the creation of functional materials such as hydrogels or specialized coatings.
The N-Benzyl Carboxylate (Cbz) Group: This protecting group on the nitrogen atom would influence the polymerization mechanism. Standard cationic ROP is typically performed on N-unsubstituted or N-alkylated azetidines. The electron-withdrawing nature of the carbamate (B1207046) might necessitate different polymerization conditions, potentially favoring an anionic ring-opening polymerization (AROP) pathway if the nitrogen proton were removed. nsf.gov Alternatively, the Cbz group could be removed before polymerization, or it could be carried through the polymerization and then cleaved from the final polymer to yield a functional polyamine.
The incorporation of a hydroxyl-functionalized monomer like Benzyl 3-hydroxyazetidine-1-carboxylate into a polyamine structure could lead to materials with tailored properties. For example, the resulting poly(3-hydroxypropylenimine) would be expected to have enhanced hydrophilicity and adhesive properties compared to unsubstituted PPI. Such polymers could find applications as:
Adhesives and Coatings: The presence of multiple hydroxyl and amine groups could promote strong adhesion to polar surfaces like glass, metal, or cellulosic materials.
Biomaterials: Functional polyamines are explored for applications like gene delivery and as scaffolds in tissue engineering. The hydroxyl groups could be used to attach bioactive molecules or to tune the biocompatibility of the material.
Chelating Agents: The high density of nitrogen and oxygen atoms could make these polymers effective chelators for metal ions, with potential uses in water treatment or as components in sensors.
While the direct polymerization of Benzyl 3-hydroxyazetidine-1-carboxylate is not yet extensively documented in the literature, the well-established principles of azetidine polymerization provide a strong foundation for its potential in creating novel functional polymers. researchgate.netnsf.gov
Future Research Trajectories and Interdisciplinary Perspectives for Benzyl 3 Hydroxyazetidine 1 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Scaffolds
The synthesis of azetidine rings, the core of benzyl (B1604629) 3-hydroxyazetidine-1-carboxylate, presents inherent challenges due to ring strain. medwinpublishers.com Overcoming these synthetic hurdles in an efficient and environmentally benign manner is a primary focus of future research.
Recent advancements have moved beyond traditional cyclization and cycloaddition methods, which are often limited in scope and can require harsh conditions. medwinpublishers.commagtech.com.cn Emerging strategies include:
Photochemical Methods : Visible-light-mediated [2+2] photocycloaddition reactions are showing promise for the synthesis of highly functionalized azetidines. springernature.comrsc.org These methods offer a milder alternative to traditional approaches and allow for the construction of complex azetidine structures that are otherwise difficult to access. rsc.org
Ring Expansions : The expansion of smaller, more readily available rings, such as aziridines, provides a novel route to azetidine scaffolds. medwinpublishers.comnih.gov This approach can offer unique substitution patterns not achievable through conventional methods.
Sustainable Chemistry : The principles of green chemistry are being increasingly applied to azetidine synthesis. This includes the use of environmentally friendly solvents and the development of flow-batch processes that are safer and more scalable than traditional batch chemistry. nih.gov For instance, the use of cyclopentyl methyl ether (CPME) as a green solvent has been successfully demonstrated in the synthesis of related strained heterocycles. nih.gov
Catalytic Methods : The development of new catalytic systems, including the use of cobalt in electrocatalytic intramolecular hydroamination, is enabling more efficient and regioselective C-N bond formations to construct the azetidine ring. organic-chemistry.org
Unveiling New Biological Targets and Therapeutic Applications of Azetidine-Containing Compounds
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for designing molecules that can interact with biological targets with high specificity. nih.gov While benzyl 3-hydroxyazetidine-1-carboxylate itself is primarily a building block, its derivatives have significant therapeutic potential across a wide range of disease areas. guidechem.com
Current and future research in this area is focused on:
Antimicrobial Agents : Azetidine derivatives have shown potent activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. nih.govacs.org Future work will aim to identify the specific molecular targets of these compounds and optimize their activity against other clinically relevant pathogens. nih.gov
Anticancer Therapeutics : Azetidine-containing compounds have been developed as potent small-molecule inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival. nih.govacs.org Further research will focus on improving the potency and pharmacokinetic properties of these inhibitors and exploring their efficacy in combination with other anticancer agents. nih.gov
Central Nervous System (CNS) Disorders : The physicochemical properties of azetidine scaffolds make them well-suited for developing drugs that can cross the blood-brain barrier. nih.gov Researchers are actively exploring the use of azetidine derivatives to target CNS disorders, leveraging their ability to mimic the phenethylamine (B48288) motif found in many neuroactive compounds. nih.gov
Broadening the Scope : The diverse pharmacological activities of azetidines, including anti-inflammatory, antiviral, and antioxidant properties, suggest that many more biological targets remain to be discovered. nih.govontosight.ai Future screening efforts will likely unveil new therapeutic applications for this versatile class of compounds.
The table below summarizes some of the key therapeutic areas being explored for azetidine-containing compounds.
| Therapeutic Area | Biological Target/Mechanism | Key Research Findings |
| Infectious Diseases | Mycolic Acid Biosynthesis (Tuberculosis) | Azetidine derivatives exhibit potent bactericidal activity against drug-sensitive and multidrug-resistant M. tuberculosis. nih.govacs.org |
| Oncology | STAT3 Inhibition | (R)-azetidine-2-carboxamide analogues show sub-micromolar potency in inhibiting STAT3 DNA-binding activity. nih.gov |
| CNS Disorders | Dopamine Receptors, etc. | Azetidine scaffolds are being used to generate lead-like molecules with optimized physicochemical properties for CNS penetration. nih.govnih.gov |
| Inflammatory Diseases | Various | Azetidin-2-one derivatives have been reported to possess anti-inflammatory activity. researchgate.net |
| Viral Infections | Viral Enzymes/Receptors | Azetidine compounds have been investigated for their potential antiviral properties. ontosight.ai |
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights and Structure Elucidation of Azetidine Derivatives
A deeper understanding of the structure, reactivity, and biological interactions of azetidine derivatives is crucial for accelerating their development. Advanced spectroscopic and computational methods are playing an increasingly important role in this endeavor.
Spectroscopic Analysis : Techniques such as FT-IR and NMR spectroscopy are fundamental for confirming the chemical structures of newly synthesized azetidine derivatives. jmchemsci.com Future research will likely involve the use of more advanced techniques, such as 2D-NMR and X-ray crystallography, to provide more detailed structural information, including stereochemistry.
Computational Modeling : Quantum chemical methods and molecular docking studies are being used to predict the electronic and thermodynamic properties of azetidine derivatives and to model their interactions with biological targets. thescience.devresearchgate.net These computational approaches can help to:
Predict the outcome of synthetic reactions, guiding the selection of substrates and reaction conditions. thescience.dev
Elucidate reaction mechanisms, providing insights that can be used to optimize synthetic routes. researchgate.net
Identify potential biological targets and predict the binding affinity of azetidine-containing ligands. researchgate.net
Mechanistic Studies : Combining experimental and computational approaches is key to gaining a comprehensive understanding of the mechanisms by which azetidine derivatives exert their biological effects. For example, molecular dynamics simulations can be used to study the dynamic interactions between an azetidine-based inhibitor and its target enzyme, providing insights that can guide the design of more potent and selective compounds. researchgate.net
The table below highlights the application of these advanced techniques in the study of azetidine derivatives.
| Technique | Application | Insights Gained |
| FT-IR & ¹H-NMR | Structure Confirmation | Verification of functional groups and proton environments in synthesized azetidine compounds. jmchemsci.com |
| Quantum Chemistry | Property Prediction | Understanding of electronic structure, reactivity, and thermodynamic stability. researchgate.net |
| Molecular Docking | Binding Pose Prediction | Identification of key interactions between azetidine ligands and protein targets. researchgate.net |
| Molecular Dynamics | Dynamic Interaction Studies | Elucidation of the stability of ligand-protein complexes and the role of solvent molecules. researchgate.net |
Integration with High-Throughput Synthesis and Screening Technologies in Drug Discovery
The translation of promising azetidine scaffolds into clinical candidates requires the rapid synthesis and evaluation of large numbers of analogues. High-throughput synthesis (HTS) and high-throughput screening (HCS) are essential technologies for achieving this.
High-Throughput Synthesis : The development of robust and efficient synthetic methods amenable to automation is crucial for generating diverse libraries of azetidine-containing compounds. rsc.orgresearchgate.net This includes the use of solid-phase synthesis techniques and the adaptation of novel synthetic methodologies for parallel synthesis formats. nih.govresearchgate.net The goal is to create large and diverse chemical libraries that can be used to explore the structure-activity relationships of azetidine-based compounds. rsc.org
High-Throughput Screening : HTS allows for the rapid testing of large compound libraries against specific biological targets. alitheagenomics.comewadirect.com This enables the identification of "hits"—compounds that show promising activity in initial assays. alitheagenomics.com These hits can then be further validated and optimized through more detailed studies.
Integrated Drug Discovery Platforms : The most effective approach involves the seamless integration of high-throughput synthesis and screening. This allows for a rapid design-synthesize-test-analyze cycle, accelerating the optimization of lead compounds. The data generated from these high-throughput approaches can also be used to train computational models, further enhancing the efficiency of the drug discovery process.
Future research will focus on developing more sophisticated high-throughput synthesis strategies for creating complex and stereochemically defined azetidine libraries. acs.org Additionally, the development of more physiologically relevant high-content screening assays will provide more valuable data for predicting the in vivo efficacy and safety of azetidine-based drug candidates. alitheagenomics.com
Q & A
Q. What are the key physicochemical properties of benzyl 3-hydroxyazetidine-1-carboxylate, and how do they influence experimental design?
Answer:
- Molecular formula : C11H13NO3 (based on CAS 128117-22-6) with a molecular weight of 207.23 g/mol.
- Hydrogen bonding : 1 hydrogen bond donor (3-hydroxyl group) and 3 acceptors (carbonyl and ether oxygens), critical for solubility and intermolecular interactions in crystallization .
- Stereochemistry : Contains a defined azetidine ring with a hydroxyl group at position 2. The rigid, small-ring structure imposes conformational constraints relevant to reactivity and ligand design .
- Methodological note : Use X-ray crystallography (e.g., SHELX for refinement ) or NMR to resolve stereochemical ambiguities.
Q. What synthetic routes are available for benzyl 3-hydroxyazetidine-1-carboxylate, and how are intermediates characterized?
Answer:
- Stepwise synthesis :
- Characterization :
Advanced Research Questions
Q. How can computational tools like ORTEP-III and SHELXL resolve structural ambiguities in benzyl 3-hydroxyazetidine-1-carboxylate derivatives?
Answer:
- ORTEP-III : Visualize and refine molecular geometry using crystallographic data. For example, analyze bond angles in the azetidine ring (typical ~90° for small rings) and hydrogen-bonding networks .
- SHELXL : Refine high-resolution X-ray data to resolve disordered benzyl groups or hydroxyl proton positions. Apply twin refinement if data shows pseudo-merohedral twinning .
- Case study : In related tert-butyl analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate), SHELXL refinement resolved torsional strain in the azetidine ring, confirmed by <5% R-factor discrepancies .
Q. What strategies mitigate low yields in coupling reactions involving benzyl 3-hydroxyazetidine-1-carboxylate?
Answer:
- Optimization variables :
- Catalyst : Use Pd/C or enzyme-mediated catalysis (e.g., lipases for esterification) to enhance regioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates; avoid protic solvents that may hydrolyze the benzyl ester.
- Temperature : Maintain <60°C to prevent decomposition of the azetidine ring .
- Troubleshooting : If yields drop below 40%, analyze by HPLC for side products (e.g., ring-opened amines or benzyl alcohol byproducts) .
Q. How do hydrogen-bonding networks in benzyl 3-hydroxyazetidine-1-carboxylate affect its crystallographic packing and stability?
Answer:
Q. What contradictions exist in reported synthetic protocols for azetidine derivatives, and how are they resolved?
Answer:
- Contradiction : Discrepancies in reaction times for benzylation (reported 2–24 hours).
- Resolution : Kinetic studies show the reaction is solvent-dependent:
- Validation : Use <sup>13</sup>C NMR to monitor benzyl ester formation (carbonyl signal at ~165 ppm) .
Methodological Guidelines
7. Best practices for handling and storage of benzyl 3-hydroxyazetidine-1-carboxylate:
- Storage : -20°C under inert gas (N2 or Ar) to prevent hydrolysis of the ester group.
- Safety : Use PPE (gloves, goggles) due to potential irritancy (analogous to azetidine-3-carboxylic acid ).
8. Analytical workflow for purity assessment:
HPLC : C18 column, 80:20 acetonitrile/water, retention time ~1.3 minutes (similar to tert-butyl analogs ).
Mass spectrometry : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 208) and absence of dimerization.
Elemental analysis : Acceptable C/H/N tolerances ≤0.3% deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
